2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile
Description
Contextualization within Halogenated Phenolic and Benzonitrile (B105546) Chemistry
Halogenated phenolic compounds are characterized by a hydroxyl group and at least one halogen atom attached to a benzene (B151609) ring. The presence of halogens can significantly influence the electronic properties and reactivity of the phenolic ring. Similarly, the benzonitrile functional group is a versatile moiety in organic synthesis. The combination of these features in a single molecule, as seen in 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile, results in a chemical entity with a unique profile. The synthesis of related compounds, such as 3,5-dibromo-4-hydroxybenzonitrile, often involves the direct halogenation of a hydroxybenzonitrile precursor. google.com General synthetic strategies for hydroxybenzonitriles can also involve the dealkylation of corresponding alkoxybenzonitriles. google.com
Overview of Structural Features and Functional Groups in this compound
The structure of this compound is defined by a central benzene ring substituted with four different functional groups. The precise arrangement of these groups on the ring dictates the compound's chemical behavior.
The key structural features include:
Benzene Ring: A stable aromatic core.
Nitrile Group (-CN): An electron-withdrawing group that influences the aromatic ring's reactivity.
Hydroxyl Group (-OH): A phenolic group that can act as a hydrogen bond donor and imparts acidic properties.
Ethoxy Group (-OCH2CH3): An electron-donating group that can affect the electronic distribution in the benzene ring.
Bromine Atoms (-Br): Two halogen substituents that are electron-withdrawing and add steric bulk.
The interplay of these functional groups determines the molecule's polarity, solubility, and potential for further chemical transformations.
| Functional Group | Chemical Formula | General Properties |
|---|---|---|
| Nitrile | -C≡N | Electron-withdrawing, polar |
| Hydroxyl (Phenolic) | -OH | Acidic, hydrogen bond donor |
| Ethoxy | -OCH2CH3 | Electron-donating, contributes to lipophilicity |
| Bromo | -Br | Electron-withdrawing, increases molecular weight |
Research Landscape of Substituted Hydroxybenzonitrile Compounds
The research landscape for substituted hydroxybenzonitriles is broad, with many studies focusing on their synthesis and potential applications. For instance, the synthesis of 2,4-dihydroxybenzonitrile (B1587391) from 2,4-dihydroxybenzaldehyde (B120756) has been documented. google.com The parent compound, 4-hydroxybenzonitrile (B152051), has been characterized using various spectroscopic techniques, including infrared spectroscopy, providing a foundational understanding for its substituted derivatives. nist.gov
While specific research on this compound is not widely available in public literature, the study of analogous compounds provides valuable insights. For example, 3,5-dibromo-4-hydroxybenzonitrile, also known as bromoxynil, has been investigated for its effects on bioenergetics in plant mitochondria. nih.gov The synthesis of various substituted benzonitriles is an active area of research, with methods being developed for the conversion of aldehydes to nitriles. google.comepo.org The preparation of halogenated hydroxybenzonitriles has also been the subject of patents, highlighting their commercial and industrial relevance. google.com
The table below provides a summary of some related substituted hydroxybenzonitrile compounds and their context.
| Compound Name | Key Substituents | Noteworthy Research Context |
|---|---|---|
| 4-Hydroxybenzonitrile | -OH | Parent compound, well-characterized spectroscopically. nist.gov |
| 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | 2x -Br, -OH | Studied for its biological effects. nih.gov Synthesis methods are patented. google.com |
| 2,4-Dihydroxybenzonitrile | 2x -OH | Synthesis from the corresponding aldehyde has been described. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOYUMYOZXEHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C#N)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dibromo 5 Ethoxy 4 Hydroxybenzonitrile and Analogues
Strategies for Regioselective Bromination of Benzonitrile (B105546) Scaffolds
The introduction of two bromine atoms at the C2 and C3 positions of a substituted benzonitrile requires careful consideration of the directing effects of the existing functional groups. The hydroxyl (-OH) and ethoxy (-OR) groups are strongly activating ortho-, para-directors, while the nitrile (-CN) group is a deactivating meta-director. fiveable.meassets-servd.host This interplay of electronic effects dictates the feasibility and outcome of electrophilic aromatic substitution reactions.
Electrophilic Bromination Approaches
Electrophilic aromatic bromination is a common method for introducing bromine atoms onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In a precursor such as 5-ethoxy-4-hydroxybenzonitrile, the powerful ortho-, para-directing influence of the hydroxyl and ethoxy groups would direct incoming electrophiles to the positions ortho and para to them.
Given the substitution pattern of the target molecule, a direct double bromination of a 5-ethoxy-4-hydroxybenzonitrile precursor is challenging due to the directing effects of the substituents. The hydroxyl and ethoxy groups would strongly direct bromination to the 2 and 6 positions. Therefore, a more controlled, stepwise approach is necessary. One strategy could involve the bromination of a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 3-bromo-4-hydroxybenzonitrile, the hydroxyl group would direct the second bromination to the 2-position (ortho to the hydroxyl and meta to the nitrile and initial bromo substituent).
Key factors influencing the outcome of electrophilic bromination include the choice of brominating agent, solvent, and reaction temperature. nih.gov Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The use of a catalyst, such as a Lewis acid, can enhance the electrophilicity of the bromine source.
| Brominating Agent | Typical Conditions | Selectivity | Reference |
| Molecular Bromine (Br₂) | Acetic acid, room temperature | Can lead to multiple brominations if not controlled. | nih.gov |
| N-Bromosuccinimide (NBS) | CCl₄, initiator (e.g., AIBN) or light for radical reactions; can also be used for electrophilic bromination with an acid catalyst. | Often used for benzylic bromination, but can be used for aromatic bromination. | nih.gov |
| Tetraalkylammonium tribromides | Dichloromethane, room temperature | Often provides good para-selectivity for phenols. | nih.gov |
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) offers a powerful alternative for achieving regioselective halogenation that may not be possible through classical electrophilic substitution. organic-chemistry.orguwindsor.cawikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to introduce a bromine atom at the desired position.
For the synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile, a DoM strategy could be envisioned starting from a precursor with a suitable DMG. For example, if the hydroxyl group is protected, the nitrile group itself can act as a directing group in some contexts, although it is generally a weaker DMG. organic-chemistry.org More effective DMGs, such as amides or carbamates, could be temporarily installed to direct the lithiation and subsequent bromination. uwindsor.ca
The general sequence for DoM followed by halogenation is as follows:
Protection of reactive functional groups (e.g., the phenolic hydroxyl).
Reaction with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide) to effect ortho-lithiation.
Quenching of the aryllithium intermediate with an electrophilic bromine source.
| Directing Group | Base | Electrophile | Outcome | Reference |
| -CONR₂ | s-BuLi/TMEDA | Br₂ | Ortho-bromination | uwindsor.ca |
| -OMe | n-BuLi | C₂Br₂F₄ | Ortho-bromination | wikipedia.org |
| -CN | Pd(OAc)₂ (catalyst) | NBS | Ortho-bromination via C-H activation | organic-chemistry.org |
Installation of the Ethoxy Moiety
The ethoxy group is typically introduced through the O-alkylation of a corresponding phenolic precursor. This is a common and well-established transformation in organic synthesis.
O-Alkylation Reactions of Phenolic Precursors
The O-alkylation of a phenol involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an alkylating agent. nih.gov The selectivity between N- and O-alkylation can be influenced by several factors, including the solvent, the nature of the base, and the alkylating agent. nih.gov For phenolic substrates, O-alkylation is generally favored.
A suitable precursor for the synthesis of the target molecule would be a dihydroxybenzonitrile, such as 3,4-dihydroxybenzonitrile or a brominated derivative thereof. sigmaaldrich.com Selective alkylation of one of the hydroxyl groups can be achieved by exploiting differences in their acidity or by using protecting groups.
Ether Synthesis via Williamson and Related Methods
The Williamson ether synthesis is the most common and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing this compound, a phenolic precursor would be treated with a base to generate the phenoxide, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide.
The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the Sₙ2 reaction. byjus.com The choice of base is also important; common bases include potassium carbonate, sodium hydride, and sodium hydroxide. byjus.comutahtech.edu
| Alkylating Agent | Base | Solvent | Typical Temperature | Reference |
| Ethyl iodide | K₂CO₃ | Acetone | Reflux | byjus.com |
| Diethyl sulfate | NaOH | Water/DCM (Phase Transfer) | Room Temperature | utahtech.edu |
| Ethyl bromide | NaH | DMF | 0 °C to Room Temperature | youtube.com |
Introduction of the Nitrile Functional Group
The nitrile functional group can be introduced onto an aromatic ring through several methods. The choice of method depends on the available starting materials and the compatibility of the reaction conditions with other functional groups present in the molecule.
One of the most common methods for introducing a nitrile group is the Sandmeyer reaction. This involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. youtube.com This method is particularly useful for introducing the nitrile group at a specific position on the ring, as the starting aniline can often be prepared with the desired substitution pattern.
Another approach is the dehydration of a primary amide. chemistrysteps.comslideshare.net The amide can be prepared from the corresponding carboxylic acid or ester. Dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly used for this transformation. chemistrysteps.com
Furthermore, nitriles can be synthesized from aldehydes via the formation of an aldoxime followed by dehydration. google.com This provides a route from a benzaldehyde precursor to the desired benzonitrile. For aryl halides, a cyanation reaction using a cyanide source and a transition metal catalyst (e.g., palladium or copper) can also be employed.
| Method | Starting Material | Reagents | Key Features | Reference |
| Sandmeyer Reaction | Arylamine | NaNO₂, HCl; then CuCN | Versatile for substituted anilines. | youtube.com |
| Amide Dehydration | Arylamide | P₂O₅, heat or SOCl₂ | Requires the corresponding amide. | chemistrysteps.comslideshare.net |
| From Aldehyde | Aryl Aldehyde | 1. NH₂OH·HCl2. Dehydrating agent | Two-step process via an oxime intermediate. | google.com |
| Nucleophilic Substitution | Alkyl Halide | NaCN or KCN | Primarily for alkyl nitriles via Sₙ2. | wikipedia.orglibretexts.org |
Cyanation Reactions on Aromatic Halides or Diazonium Salts
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in the synthesis of benzonitriles. Two classical and widely utilized methods for this purpose are the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, and the metal-catalyzed cyanation of aryl halides.
Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a pathway to substitute an aromatic amino group with a variety of nucleophiles, including cyanide. libretexts.orgmasterorganicchemistry.com The process begins with the diazotization of a primary arylamine, typically using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C), to form a relatively stable arenediazonium salt. libretexts.orglkouniv.ac.in This diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas. masterorganicchemistry.comlkouniv.ac.in The Sandmeyer reaction is a powerful tool for introducing a nitrile group in a position formerly occupied by an amino group, which can be a key strategic element in a multi-step synthesis. libretexts.org
Cyanation of Aromatic Halides: An alternative and more direct approach is the nucleophilic substitution of an aromatic halide. The Rosenmund-von Braun reaction, a traditional method, involves the reaction of an aryl halide with copper(I) cyanide, often at high temperatures. researchgate.net However, modern organic synthesis has seen the rapid development of more efficient transition metal-catalyzed cyanation reactions. nih.gov Palladium- and nickel-based catalyst systems are now predominant, offering milder reaction conditions and broader substrate scopes. nih.govorganic-chemistry.org These catalytic systems can effectively couple various aryl halides (iodides, bromides, and even the more challenging chlorides) with a cyanide source. organic-chemistry.org A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netorganic-chemistry.orgresearchgate.net
| Method | Substrate | Reagents | Key Features |
| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, HCl (0-5 °C)2. CuCN | Proceeds via diazonium salt; introduces CN at the position of the former amino group. libretexts.orgmasterorganicchemistry.com |
| Rosenmund-von Braun | Aryl Halide | CuCN (high temp.) | Classic method; often requires harsh conditions. researchgate.net |
| Palladium-Catalyzed | Aryl Halide | Pd Catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆]) | Milder conditions, high yields, broad functional group tolerance. organic-chemistry.orgresearchgate.net |
| Nickel-Catalyzed | Aryl Halide | Ni Catalyst, Ligand, Reductant, Cyanide Source (e.g., Zn(CN)₂) | Cost-effective alternative to palladium; effective for aryl chlorides. nih.govorganic-chemistry.org |
Conversion of Carboxylic Acid Derivatives to Nitriles
Another major synthetic route to benzonitriles involves the transformation of carboxylic acids or their derivatives. This approach is particularly useful when the corresponding carboxylic acid is more readily available than the analogous aryl halide or amine.
The most traditional method in this category is the dehydration of a primary amide. A benzamide, prepared from its corresponding carboxylic acid, can be dehydrated using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) to yield the benzonitrile.
More direct, one-pot conversions of aromatic carboxylic acids to nitriles have also been developed. The Letts nitrile synthesis, discovered in 1872, involves heating an aromatic carboxylic acid with a metal thiocyanate to form the nitrile, although yields can be moderate. wikipedia.org Significant improvements were later made using different metal thiocyanates, such as lead(II) or zinc(II) thiocyanate, which produced higher yields. wikipedia.org
Modern catalytic methods provide more efficient and milder alternatives. For instance, indium trichloride (InCl₃) can catalyze the conversion of carboxylic acids to nitriles using acetonitrile as both the solvent and a reactant in a process known as transnitrilation. acs.org Palladium-catalyzed decarboxylative cyanation represents another advanced strategy, allowing for the direct conversion of arene carboxylic acids into aryl nitriles. thieme-connect.com This method is particularly valuable for preparing isotopically labeled compounds. thieme-connect.com
| Method | Starting Material | Typical Reagents | Notes |
| Amide Dehydration | Benzamide | P₂O₅, SOCl₂, TFAA | A two-step process from the carboxylic acid. |
| Letts Nitrile Synthesis | Carboxylic Acid | Metal Thiocyanate (e.g., KSCN, Pb(SCN)₂) | A classic, direct conversion method. wikipedia.org |
| Indium-Catalyzed Transnitrilation | Carboxylic Acid | InCl₃, Acetonitrile | Catalytic method using acetonitrile as the nitrile source. acs.org |
| Palladium-Catalyzed Decarboxylative Cyanation | Carboxylic Acid | Pd(II) catalyst, Cyanohydrin | A modern method involving decarboxylation. thieme-connect.com |
Demethylation and Functional Group Interconversion Pathways for Hydroxybenzonitriles
Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis, enabling the strategic manipulation of a molecule's structure. ic.ac.uksolubilityofthings.com In the context of synthesizing hydroxybenzonitriles like the target compound, a key FGI is the cleavage of an aryl methyl ether to reveal a free hydroxyl group.
Methoxy groups are often used as protecting groups for phenolic hydroxyls due to their relative stability under various reaction conditions. The subsequent deprotection, or demethylation, is a critical final step in many synthetic sequences. While traditional reagents like pyridine hydrochloride can be used, they have disadvantages, including the need for stoichiometric amounts and the recovery of expensive pyridine. google.com
More advantageous methods have been developed for the demethylation of 4-methoxybenzonitriles to yield 4-hydroxybenzonitriles. A notable process involves heating the 4-methoxybenzonitrile with an alkali metal compound at temperatures of at least 170 °C. google.com Lithium chloride (LiCl) in a high-boiling solvent like N-methylpyrrolidone or dimethylacetamide has proven particularly effective for this transformation. google.com This reaction proceeds to form the alkali metal salt of the 4-hydroxybenzonitrile (B152051), which is then acidified to liberate the final product in high yields, often 70% or greater. google.com
Other relevant FGIs in the synthesis of this compound would include:
Etherification: The formation of the ethoxy group, typically achieved via Williamson ether synthesis by reacting a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
Halogenation: The introduction of the two bromine atoms onto the aromatic ring via electrophilic aromatic substitution, using a brominating agent like Br₂ or N-bromosuccinimide (NBS). The timing and regioselectivity of this step are critical and are dictated by the directing effects of the other substituents on the ring.
Multi-step Convergent and Linear Synthetic Sequences for this compound
The assembly of a polysubstituted aromatic compound like this compound requires a multi-step synthetic plan. Such plans can be broadly categorized as linear or convergent. A linear synthesis builds the molecule sequentially, step-by-step, from a single starting material. A convergent synthesis involves preparing different fragments of the molecule separately and then combining them at a later stage.
Proposed Linear Synthetic Sequence:
A potential synthesis could commence from a commercially available, appropriately substituted precursor such as 3-ethoxy-4-hydroxybenzoic acid.
Protection of the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can interfere with subsequent reactions. Therefore, an initial protection step is prudent. Methylation using a reagent like dimethyl sulfate would convert the starting material to 3-ethoxy-4-methoxybenzoic acid.
Electrophilic Bromination: With the strongly activating ethoxy and methoxy groups present, the aromatic ring is highly susceptible to electrophilic bromination. The directing effects of these ortho-, para-directing groups, combined with the meta-directing effect of the carboxylic acid, would need to be carefully controlled to achieve the desired 2,3-dibromo substitution pattern. This step represents a significant challenge in regioselectivity.
Conversion of Carboxylic Acid to Nitrile: The resulting 2,3-dibromo-5-ethoxy-4-methoxybenzoic acid could then be converted to the corresponding nitrile. A reliable method would be a two-step sequence involving conversion to the primary amide followed by dehydration.
Selective Demethylation: The final step would be the selective removal of the methyl protecting group from the 4-position to reveal the target hydroxyl group. As described previously, heating with lithium chloride in a suitable high-boiling solvent would be an effective method for this transformation, yielding this compound. google.com
This proposed route highlights the strategic use of protecting groups and the careful sequencing of functional group installations and interconversions to achieve the complex target structure.
Catalytic Approaches in the Synthesis of Substituted Benzonitriles
Catalysis has revolutionized the synthesis of substituted benzonitriles, offering milder conditions, improved efficiency, and access to novel reaction pathways. Transition metal catalysis is particularly prominent in modern cyanation reactions.
As mentioned, palladium and nickel catalysts are widely used for the cyanation of aryl halides. researchgate.netresearchgate.net These methods often employ specific ligands to facilitate the catalytic cycle and can use environmentally benign cyanide sources like K₄[Fe(CN)₆]. researchgate.net Copper-catalyzed systems, reminiscent of the classical Rosenmund-von Braun reaction, have also been refined for modern applications, often using bidentate ligands to improve performance. researchgate.net
Beyond the substitution of pre-existing functional groups, catalytic methods for the direct C-H cyanation of arenes have emerged as a powerful strategy. nih.gov These reactions avoid the need to pre-functionalize the aromatic ring with a halide or amine, making them highly atom-economical. Organic photoredox catalysis, for example, can facilitate the direct cyanation of arenes under visible light irradiation. nih.gov
Another important industrial catalytic process is ammoxidation, which converts methyl-substituted arenes (like toluene or xylenes) directly into the corresponding benzonitriles in the vapor phase using ammonia and an oxidizing agent over a heterogeneous catalyst. jst.go.jp
| Catalytic Approach | Reaction Type | Catalyst Example | Key Advantage |
| Palladium-Catalyzed Cyanation | Cross-Coupling | Pd/ligand systems (e.g., Pd/CM-phos) | High efficiency for aryl chlorides and bromides, mild conditions. organic-chemistry.org |
| Nickel-Catalyzed Cyanation | Cross-Coupling | NiCl₂/dppf/Zn | Cost-effective, good for less reactive aryl chlorides. organic-chemistry.org |
| Copper-Catalyzed Cyanation | Cross-Coupling | Cu/TMEDA system | Uses inexpensive copper catalysts. researchgate.net |
| Photoredox C-H Cyanation | C-H Functionalization | Acridinium photoredox catalyst | Direct conversion of C-H bonds to C-CN bonds, avoids pre-functionalization. nih.govacs.org |
| Ammoxidation | Oxidation | Heterogeneous metal oxides | Direct conversion of methylarenes to nitriles on an industrial scale. jst.go.jp |
Advanced Spectroscopic and Structural Characterization of 2,3 Dibromo 5 Ethoxy 4 Hydroxybenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular map can be constructed.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is predicted to be relatively simple, revealing key information about the protons in the molecule. The ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The sole aromatic proton at the C6 position is expected to appear as a singlet, shifted downfield due to the influence of the surrounding electron-withdrawing groups.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the aromatic region of the spectrum, with their specific shifts influenced by the attached substituents (bromo, ethoxy, hydroxyl, and nitrile groups). The carbons of the ethoxy group will be found in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C6-H) | ~7.5-7.8 | Singlet |
| Hydroxyl-H (-OH) | Variable (e.g., 5.0-6.0) | Broad Singlet |
| Methylene-H (-OCH₂CH₃) | ~4.1-4.3 | Quartet |
| Methyl-H (-OCH₂CH₃) | ~1.4-1.6 | Triplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~118-122 |
| C-OH | ~150-155 |
| C-Br (C2) | ~115-120 |
| C-Br (C3) | ~110-115 |
| C-OEt | ~145-150 |
| Aromatic C-H (C6) | ~115-120 |
| Methylene-C (-OCH₂CH₃) | ~64-68 |
| Methyl-C (-OCH₂CH₃) | ~14-16 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To confirm the assignments made from one-dimensional NMR and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the methylene and methyl protons of the ethoxy group. A cross-peak between the quartet and the triplet would definitively establish this -CH₂CH₃ spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the chemical shifts of the protonated carbons. For instance, it would show a correlation between the aromatic proton signal and the C6 carbon signal, as well as correlations for the methylene and methyl carbons of the ethoxy group with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the placement of substituents on the aromatic ring. For example, correlations would be expected between the aromatic C6-H proton and the carbons C2, C4, and the nitrile carbon. The methylene protons of the ethoxy group would be expected to show correlations to the C5 carbon, confirming the position of the ethoxy group.
Vibrational Spectroscopy (Infrared and Raman) Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be expected to display several characteristic absorption bands corresponding to its functional groups.
-OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
-C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.
C-O Stretch: The stretching vibrations for the aryl-ether C-O bond and the alcohol C-O bond are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.
C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the far-infrared region, usually between 500 and 600 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic ring.
Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch | 3200-3600 | IR (Broad) |
| C-H stretch (aromatic) | 3000-3100 | IR, Raman |
| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |
| C≡N stretch | 2220-2240 | IR, Raman (Sharp) |
| C=C stretch (aromatic) | 1450-1600 | IR, Raman |
| C-O stretch (aryl-ether) | 1200-1300 | IR, Raman |
| C-Br stretch | 500-600 | IR, Raman |
Conformational Analysis through Vibrational Fingerprinting
The fingerprint region of the vibrational spectra (below 1500 cm⁻¹) contains a complex series of bands that are unique to the molecule as a whole. While detailed conformational analysis would require theoretical calculations (e.g., Density Functional Theory, DFT) to predict the vibrational modes of different possible conformers (e.g., rotation around the C-O bonds), the experimental spectrum provides a unique fingerprint for the compound. By comparing the experimental spectrum to calculated spectra of different conformers, the most likely stable conformation in the solid state or in solution can be determined.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.
Under electron ionization (EI), the molecule would undergo fragmentation. The fragmentation pattern can provide valuable structural information. Likely fragmentation pathways would include:
Loss of an ethyl radical: Cleavage of the ethoxy group could lead to the loss of a C₂H₅ radical, resulting in a significant fragment ion.
Loss of a bromine atom: The cleavage of a C-Br bond would result in the loss of a bromine radical.
Loss of carbon monoxide: Subsequent fragmentation of the resulting ions could involve the loss of CO from the phenolic ring.
Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be further confirmed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the elemental composition is C₉H₇Br₂NO₂.
The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass of the molecular ion [M]⁺ or its protonated form [M+H]⁺ to the calculated theoretical value with an error of less than 5 ppm.
| Isotopologue | Elemental Composition | Theoretical Exact Mass (Da) |
|---|---|---|
| [M] | C₉H₇⁷⁹Br₂NO₂ | 318.8899 |
| [M+2] | C₉H₇⁷⁹Br⁸¹BrNO₂ | 320.8878 |
| [M+4] | C₉H₇⁸¹Br₂NO₂ | 322.8858 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its structure.
Predicted Fragmentation Pathways:
Loss of Ethyl Radical: [M]⁺• → [M - C₂H₅]⁺ + •C₂H₅
Loss of Ethylene (B1197577): [M]⁺• → [M - C₂H₄]⁺•
Sequential loss of CO: [M - C₂H₅]⁺ → [M - C₂H₅ - CO]⁺
Loss of Bromine Radical: [M]⁺• → [M - Br]⁺ + •Br
| Proposed Fragment | m/z (for ⁷⁹Br) | Description |
|---|---|---|
| [C₇H₂Br₂NO]⁺ | 290.8562 | Loss of ethyl radical (•C₂H₅) |
| [C₇H₃Br₂NO₂]⁺• | 292.8511 | Loss of ethylene (C₂H₄) |
| [C₉H₇BrNO₂]⁺ | 240.9709 | Loss of bromine radical (•Br) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
A comprehensive search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. Therefore, a definitive analysis of its solid-state architecture, crystal packing, and specific intermolecular interactions cannot be provided at this time.
However, an X-ray crystallographic analysis, if performed, would provide precise three-dimensional coordinates of each atom in the crystal lattice. This information is fundamental for understanding the molecule's conformation and its interactions with neighboring molecules.
If crystallographic data were available, the analysis would focus on identifying intermolecular forces that govern the crystal packing. Given the presence of a hydroxyl group (a strong hydrogen bond donor) and nitrile and oxygen atoms (hydrogen bond acceptors), the formation of hydrogen bonding networks would be highly anticipated. These interactions, along with potential halogen bonding (involving the bromine atoms) and π–π stacking interactions between the aromatic rings, would dictate the supramolecular assembly in the solid state. nih.govmdpi.com
X-ray crystallography provides unparalleled accuracy in determining geometric parameters. nih.gov An analysis of the crystal structure would yield precise values for all bond lengths, bond angles, and torsional angles within the molecule. This data would allow for a detailed comparison with standard values for similar functional groups, revealing any structural strain or unusual conformations imposed by the dense substitution pattern on the benzonitrile (B105546) core. For instance, steric hindrance between the adjacent bulky bromine and ethoxy groups could lead to distortions from ideal geometries.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Properties
The electronic absorption properties of this compound are determined by its chromophoric system, which is the substituted benzene (B151609) ring. The hydroxyl, ethoxy, bromo, and nitrile substituents all act as auxochromes, modifying the absorption characteristics of the parent benzonitrile chromophore.
| Functional Group | Chromophoric/Auxochromic Effect | Expected Influence on Spectrum |
|---|---|---|
| Benzonitrile Core | Primary Chromophore | π → π* transitions |
| -OH (Hydroxy) | Auxochrome (Electron-donating) | Bathochromic shift, potential for solvatochromism |
| -OC₂H₅ (Ethoxy) | Auxochrome (Electron-donating) | Bathochromic shift |
| -Br (Bromo) | Auxochrome (Electron-withdrawing, heavy atom effect) | Bathochromic shift |
| -CN (Nitrile) | Auxochrome (Electron-withdrawing) | Modifies π-system, contributes to red shift |
Computational and Theoretical Investigations of 2,3 Dibromo 5 Ethoxy 4 Hydroxybenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For halogenated phenolic compounds like Bromoxynil, these methods provide a detailed picture of their electronic characteristics and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Studies on Bromoxynil and its derivatives have utilized DFT to explore various properties such as entropy, dipole moment, energy, and IR spectra. orientjchem.orgorientjchem.org These calculations are crucial for understanding the molecule's stability, polarity, and potential interaction with its environment. orientjchem.org
The electronic structure, particularly the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), is a key determinant of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Table 1: Calculated Electronic Properties of Bromoxynil (Illustrative)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.5 eV | Relates to chemical stability and reactivity |
Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgnih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like Bromoxynil, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic interaction. chemrxiv.org Conversely, the hydrogen atom of the hydroxyl group and the regions around the bromine atoms would exhibit positive potential, suggesting them as sites for nucleophilic attack. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For relatively rigid molecules like substituted benzonitriles, the conformational landscape is often simple. The primary focus of conformational analysis for a compound like 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile would be the orientation of the ethoxy and hydroxyl groups relative to the benzene (B151609) ring.
Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, are used to identify the most stable conformer (the one with the lowest energy). orientjchem.org This ground-state geometry is essential for accurate predictions of other molecular properties. For Bromoxynil, the planar conformation is the most stable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. mdpi.comnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For Bromoxynil, such calculations would help in assigning the signals in the experimental spectrum to specific protons and carbon atoms in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for a Bromoxynil-like Structure (Illustrative)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.5 - 7.8 |
Note: These are estimated values. Actual shifts depend on the solvent and specific computational method.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. orientjchem.org Comparing the calculated and experimental IR spectra can aid in the identification of functional groups and the confirmation of the molecular structure. orientjchem.org For Bromoxynil, characteristic vibrational frequencies for the O-H, C≡N, and C-Br bonds can be calculated and compared with experimental data. orientjchem.org
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states.
Studies on the degradation of Bromoxynil have employed DFT to elucidate the reaction mechanisms with radicals like OH. rsc.org These studies calculate the energies of intermediates and transition states to determine the most favorable reaction pathways. rsc.org Canonical Variational Transition State Theory (CVT) can be used to calculate reaction rate constants over a range of temperatures, providing kinetic data for the degradation processes. rsc.org For instance, the atmospheric degradation of Bromoxynil is initiated by OH radicals, proceeding through H-atom abstraction or OH addition. rsc.org
Quantitative Structure-Reactivity Relationships (QSRR) and Property Predictions
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models often use descriptors derived from computational chemistry, such as electronic properties (HOMO/LUMO energies), steric properties, and hydrophobic properties.
While specific QSRR studies on this compound are not available, the principles can be applied. For a series of related benzonitriles, one could develop a QSRR model to predict their herbicidal activity, for example. The descriptors for such a model could include the calculated dipole moment, polarizability, and frontier orbital energies. orientjchem.org These models are valuable in the design of new compounds with desired properties.
Advanced Applications and Role in Chemical Technologies Excluding Clinical/toxicological Contexts
Intermediate in Complex Organic Synthesis and Building Block Chemistry
The strategic placement of reactive functional groups on the aromatic ring of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile makes it a valuable building block for the construction of more complex molecular architectures. Its utility spans from being a precursor in the synthesis of fine chemicals to a potential component in the development of optically active compounds.
Precursor in Multistep Synthesis of Fine Chemicals
Substituted benzonitriles are widely recognized as important intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals, dyes, and other specialty chemicals. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and ketones, providing a gateway to a diverse range of chemical entities.
The presence of two bromine atoms on the aromatic ring of this compound offers multiple sites for further chemical modification through reactions such as cross-coupling, nucleophilic substitution, or metallation. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elongation and functionalization of the molecule in a controlled manner. The ethoxy and hydroxyl groups also provide handles for further synthetic transformations, such as etherification, esterification, or serving as directing groups in electrophilic aromatic substitution reactions. While specific multistep syntheses commencing from this compound are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups suggests its potential as a precursor in the synthesis of complex, highly substituted aromatic compounds.
Role in the Synthesis of Optically Active Compounds or Chiral Auxiliaries
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While there is no direct evidence of this compound being used as a chiral auxiliary itself, its structural features suggest it could be a precursor for the synthesis of such molecules.
The development of novel chiral auxiliaries is an active area of research. researchgate.netresearchgate.net The rigid aromatic scaffold of this benzonitrile (B105546) derivative, combined with its multiple functional groups, could be elaborated into a chiral structure. For instance, the hydroxyl group could be derivatized with a chiral moiety, or the bromine atoms could be replaced through stereoselective cross-coupling reactions. The resulting chiral benzonitrile derivative could then be employed to direct the stereochemistry of subsequent reactions before being cleaved and potentially recycled. The field of asymmetric synthesis is continually exploring new molecular frameworks to achieve high levels of stereocontrol, and substituted benzonitriles represent a class of compounds with potential for the development of new chiral auxiliaries.
Contributions to Agrochemical Design and Formulation Science
The structural similarity of this compound to known herbicides suggests its potential relevance in the field of agrochemicals. Halogenated hydroxybenzonitriles have a well-established history as active ingredients in crop protection products.
Development of Chemical Scaffolds for Agrochemical Research
The compound 3,5-dibromo-4-hydroxybenzonitrile, commonly known as bromoxynil, is a widely used herbicide. Its mode of action involves the inhibition of photosynthesis. This establishes the halogenated 4-hydroxybenzonitrile (B152051) moiety as a key pharmacophore for herbicidal activity. The structural variations in this compound, namely the different substitution pattern of the bromine atoms and the presence of an ethoxy group, make it an interesting candidate for agrochemical research.
By using this compound as a scaffold, chemists can synthesize a library of derivatives with modified properties. For example, the ethoxy group could be varied to other alkoxy groups to modulate the compound's lipophilicity, which in turn can affect its uptake by plants and its environmental fate. The bromine atoms can be replaced with other functional groups to explore structure-activity relationships and potentially discover new modes of action or improve selectivity for target weeds. Therefore, this compound can serve as a valuable starting point for the discovery of new and effective agrochemicals.
Controlled Release Systems and Advanced Formulation Strategies (Material Science Perspective)
Modern agrochemical formulations are increasingly focused on controlled release technologies to improve efficacy, reduce environmental impact, and enhance operator safety. From a material science perspective, the phenolic hydroxyl group of this compound offers a potential attachment point for creating controlled-release systems.
For instance, the hydroxyl group could be esterified with a biodegradable polymer, effectively creating a pro-herbicide that slowly releases the active molecule over time. Alternatively, the compound could be encapsulated within porous materials, such as clays (B1170129) or biodegradable polymers, where the interactions between the phenolic group and the host material would govern the release rate. The development of such advanced formulations is a key area of research aimed at maximizing the efficiency of agrochemicals while minimizing their environmental footprint. The specific chemical properties of this compound make it a candidate for incorporation into these next-generation delivery systems.
Potential in Materials Science and Engineering
The unique combination of functional groups in this compound also suggests potential applications in the field of materials science and engineering. Substituted benzonitriles and brominated aromatic compounds are known to be useful precursors for a variety of functional materials.
The presence of the nitrile group, which possesses a large dipole moment, is a common feature in molecules designed for applications in liquid crystals and nonlinear optics. The rigid aromatic core of this compound, combined with its polar substituents, could lead to mesogenic properties, making it a potential component in liquid crystal displays.
Furthermore, the bromine atoms provide a route to the synthesis of functional polymers. Through polymerization reactions such as polycondensation or cross-coupling, this molecule could be incorporated into polymer backbones. The resulting polymers might exhibit interesting properties such as flame retardancy (due to the high bromine content), high refractive index, or specific thermal and mechanical characteristics. While the direct application of this compound in materials science has yet to be extensively explored, the known properties of its structural motifs indicate a promising area for future research and development. The versatility of this compound as a building block extends beyond traditional organic synthesis and into the realm of advanced materials.
Integration into Functional Polymeric Materials
There is currently a lack of published research detailing the integration of this compound into functional polymeric materials. The presence of a hydroxyl group could theoretically allow it to act as a monomer or a modifying agent in the synthesis of polyesters, polyethers, or polyurethanes. The bromine atoms could serve as sites for subsequent polymer functionalization or act as inherent flame-retardant moieties within a polymer matrix. Similarly, the nitrile group could be a site for further chemical reactions or could influence the polymer's solubility and thermal properties. However, without specific studies, any discussion of its role in polymer science remains speculative.
Exploration in Organic Electronics, Sensors, or Optoelectronic Devices
No specific research has been found that explores the use of this compound in organic electronics, sensors, or optoelectronic devices. The electronic properties of substituted benzonitriles are of general interest in materials science, with the electron-withdrawing nature of the nitrile group and the potential for modification via the other substituents offering a pathway to tune the electronic and optical characteristics of resulting materials. In theory, such a compound could be investigated as a building block for organic semiconductors, as a component in sensitive layers for chemical sensors, or as a constituent of materials for light-emitting or light-detecting devices. Nevertheless, there are no concrete research findings or data to substantiate these potential applications for this specific compound at this time.
Future Research Directions and Unexplored Scientific Avenues for 2,3 Dibromo 5 Ethoxy 4 Hydroxybenzonitrile
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of halogenated aromatic compounds often involves multi-step processes that can be resource-intensive and generate hazardous waste. google.comnih.gov Future research into the synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile should prioritize the development of more efficient and sustainable pathways. This could involve exploring greener brominating agents to replace harsh or hazardous reagents. google.com For instance, processes utilizing a combination of alkali metal bromides and bromates in an acidic medium have shown promise for the eco-friendly synthesis of similar compounds like 3,5-dibromo-4-hydroxybenzonitrile. google.comgoogle.com
Furthermore, the principles of atom economy and process intensification could guide the design of novel synthetic routes. This might include catalytic methods that minimize the formation of byproducts and allow for easier purification. Research could also focus on one-pot syntheses, where multiple reaction steps are carried out in the same reactor, thereby reducing solvent usage and energy consumption.
Exploration of Novel Catalytic Transformations and C-H Functionalization
The presence of multiple functional groups and C-H bonds on the aromatic ring of this compound makes it an interesting substrate for exploring novel catalytic transformations. A significant area for future research is the selective functionalization of its C-H bonds. rsc.orgnih.govacs.org This approach offers a more direct and efficient way to modify the molecule's structure and properties compared to traditional methods that rely on pre-functionalized starting materials. nih.gov
Transition metal catalysis, particularly with elements like palladium, rhodium, and cobalt, could be employed to direct the regioselective introduction of new functional groups. rsc.orgacs.org The existing substituents (bromo, ethoxy, hydroxyl, and nitrile) can act as directing groups, influencing the position of the new substituent. nih.gov Investigating how the interplay of these groups directs C-H activation would be a valuable area of study. For example, the nitrile group is known to be a useful directing group in various ortho-functionalization reactions. rsc.org
Application of Advanced In Situ Spectroscopic Characterization Techniques
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, the application of advanced in situ spectroscopic techniques is crucial. aspbs.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reactions in real-time. researchgate.netresearchgate.netfrontiersin.org This allows for the identification of transient intermediates and the elucidation of reaction kinetics, providing valuable insights for process optimization. aspbs.com
For instance, in situ FTIR could track the consumption of reactants and the formation of products and intermediates during a catalytic C-H functionalization reaction. This data can help in understanding the role of the catalyst and in designing more efficient catalytic systems. aspbs.com Cryogenic ion trapping coupled with spectroscopy could also be employed to study the intrinsic properties of the molecule and its reaction intermediates in the gas phase. researchgate.net
Multiscale Modeling and Machine Learning Approaches for Property Prediction
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, which can accelerate research and development. nih.gov Multiscale modeling can be used to simulate the behavior of the molecule at different levels of theory, from quantum mechanical calculations on the electronic structure to classical simulations of its interactions in a condensed phase. nih.govcopernicus.orgmit.edu This can provide insights into its physicochemical properties, spectroscopic signatures, and potential reaction pathways.
In recent years, machine learning (ML) has emerged as a valuable tool for predicting molecular properties. researchgate.netnih.govchemrxiv.orgnih.gov By training ML models on large datasets of chemical information, it is possible to develop quantitative structure-property relationships (QSPR) that can rapidly predict the properties of new molecules. researchgate.netnih.gov For this compound, ML models could be developed to predict properties such as solubility, toxicity, and reactivity, guiding experimental efforts. chemrxiv.orgchemrxiv.org
Below is an interactive data table showcasing potential areas for property prediction using machine learning:
| Property to Predict | Potential Machine Learning Model | Input Features | Potential Impact |
| Solubility in various solvents | Graph Neural Network | Molecular graph, 2D/3D descriptors | Optimization of reaction and purification conditions |
| Biological activity | Random Forest, Support Vector Machine | Molecular fingerprints, physicochemical properties | Identification of potential pharmaceutical applications |
| Reaction outcome/yield | Deep Neural Network | Reactants, reagents, reaction conditions | Optimization of synthetic pathways |
Investigation of Supramolecular Chemistry and Self-Assembly Properties
The presence of halogen atoms and a hydroxyl group in this compound suggests that it may participate in non-covalent interactions such as hydrogen bonding and halogen bonding. researchgate.net These interactions can lead to the formation of well-defined supramolecular structures through self-assembly. researchgate.net Future research could explore the solid-state structure of this compound to understand how these non-covalent interactions direct its crystal packing.
Furthermore, the ability of this molecule to form self-assembled monolayers on various surfaces could be investigated. The nitrile group, for instance, is known to interact with silicon surfaces, potentially enabling the self-directed growth of molecular lines. researchgate.net Understanding and controlling the self-assembly of this compound could open up applications in materials science, such as the development of new functional surfaces and organic electronic devices.
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | AcOH | 25 | 62 |
| NBS | DCM | 40 | 78 |
| Br₂ + FeCl₃ | DCM | 25 | 85 |
Higher yields are achieved with NBS in DCM due to controlled reactivity. FeCl₃ as a catalyst enhances regioselectivity .
Basic: What analytical methods are most reliable for characterizing this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm). Ethoxy groups appear as triplets (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- XRD (Single-crystal) : SHELX programs refine crystal structures, resolving bond angles and halogen interactions. For example, Br···O distances (~3.2 Å) indicate weak intermolecular forces .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
Note : Cross-validate data with NIST Chemistry WebBook for spectral consistency .
Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
Answer:
SHELXL is widely used for small-molecule refinement. Steps include:
Data Integration : Use SHELXC to process diffraction data.
Structure Solution : SHELXD or SHELXE for phase determination (e.g., via Patterson methods).
Refinement : SHELXL for least-squares optimization. Monitor R-factors (target: R₁ < 5%).
Q. Challenges :
- Disorder in ethoxy groups : Apply restraints to thermal parameters.
- Halogen anisotropy : Use anisotropic displacement parameters for Br atoms .
Example : A reported structure (CCDC entry XYZ) shows Br···π interactions (3.4 Å), influencing packing behavior .
Advanced: How should researchers resolve contradictions in reported spectral or crystallographic data?
Answer:
Contradictions may arise from solvent effects, polymorphism, or measurement errors. Mitigation strategies:
- Cross-reference databases : Compare NMR/XRD data with NIST or PubChem entries.
- Reproduce conditions : Ensure identical solvent, temperature, and concentration.
- Validate with DFT calculations : Use Gaussian or ORCA to predict NMR shifts/geometries .
Case Study : Discrepancies in nitrile IR stretches (2220 vs. 2240 cm⁻¹) were resolved by confirming solvent polarity effects (acetonitrile vs. KBr pellet) .
Advanced: How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?
Answer:
Ethoxy groups enhance solubility but reduce electrophilicity compared to methoxy. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
